molecular formula C10H13ClO3 B13169328 (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

Cat. No.: B13169328
M. Wt: 216.66 g/mol
InChI Key: NNDCBRUQYORDEH-VIFPVBQESA-N
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Description

(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of a precursor compound, such as (1R)-1-(2,4-dimethoxyphenyl)ethanol The reaction is carried out under controlled conditions to ensure the selective formation of the desired chiral product

Industrial Production Methods

Industrial production of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, forming (1R)-1-(2,4-dimethoxyphenyl)ethanol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanone.

    Reduction: Formation of (1R)-1-(2,4-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds for use in asymmetric synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving chiral substrates. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4-Dimethoxyphenyl)ethanol
  • (1R)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol
  • 2-(3,4-Dimethoxyphenyl)ethanol

Uniqueness

(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both a chlorine atom and two methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1

InChI Key

NNDCBRUQYORDEH-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CCl)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CCl)O)OC

Origin of Product

United States

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